molecular formula C18H22N6S B11177240 N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide CAS No. 674362-42-6

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide

Cat. No.: B11177240
CAS No.: 674362-42-6
M. Wt: 354.5 g/mol
InChI Key: CIESSXOCCMAQRH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the phenyl and pyrimidinyl intermediates, followed by their coupling with the imidazole ring under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide include other imidazole derivatives, pyrimidine-based compounds, and phenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific properties and activities not found in other similar compounds. This uniqueness makes it a valuable subject of study for developing new applications and understanding its behavior in various contexts.

Properties

CAS No.

674362-42-6

Molecular Formula

C18H22N6S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide

InChI

InChI=1S/C18H22N6S/c1-11-5-6-15(9-12(11)2)22-18(25)24-8-7-19-17(24)23-16-20-13(3)10-14(4)21-16/h5-6,9-10H,7-8H2,1-4H3,(H,22,25)(H,19,20,21,23)

InChI Key

CIESSXOCCMAQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN=C2NC3=NC(=CC(=N3)C)C)C

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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